Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant scaffold in organic chemistry and drug discovery . Its unique structure lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method is a tandem reaction that allows rapid access to a range of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This method provides excellent yields and enantioselectivities.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It finds applications in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different ring structure but shares similar nitrogen-containing characteristics.
8-Azabicyclo[3.2.1]octane: This compound is another nitrogen-containing heterocycle with significant biological activity.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-8(4-6-10)7-11-10/h8,11H,2-7H2,1H3 |
InChI Key |
IZKKAMLSQBKRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)CN2 |
Origin of Product |
United States |
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